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Compound of Interest

Compound Name: 1-Bromo-4-phenylbutane

Cat. No.: B079780 Get Quote

An in-depth examination of the structure, properties, synthesis, and reactivity of (4-

Bromobutyl)benzene, a key intermediate in organic synthesis and drug discovery.

Introduction
(4-Bromobutyl)benzene, also known as 4-phenylbutyl bromide, is a versatile bifunctional

organic compound. It incorporates a phenyl group and a reactive bromobutyl moiety, making it

a valuable building block in the synthesis of a wide range of more complex molecules. Its utility

is particularly pronounced in the fields of medicinal chemistry and materials science, where the

introduction of a phenylbutyl group is often a key step in the construction of target structures.

This guide provides a detailed overview of its chemical and physical properties, spectroscopic

signature, synthesis protocols, and key reactions, tailored for professionals in research and

development.

Structure and Properties
The structural and physical properties of (4-Bromobutyl)benzene are fundamental to its

application in synthesis. A summary of these key characteristics is presented below.

Chemical Structure:

Table 1: Physical and Chemical Properties of (4-Bromobutyl)benzene
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Property Value Reference

Molecular Formula C₁₀H₁₃Br [1][2][3]

Molecular Weight 213.11 g/mol [1][2]

CAS Number 13633-25-5 [1][3]

Appearance
Clear, colorless to light

yellow/orange liquid
[1]

Density 1.214 g/cm³ [1]

Melting Point 52 °C [1]

Boiling Point 131-133 °C at 12 mmHg [1]

Solubility

Slightly soluble in water.

Soluble in common organic

solvents.

[1]

Refractive Index 1.5380-1.5420 [1]

Spectroscopic Data
The spectroscopic profile of (4-Bromobutyl)benzene is crucial for its identification and

characterization.

¹H NMR Spectroscopy
The proton NMR spectrum of (4-Bromobutyl)benzene is expected to show distinct signals for

the aromatic and aliphatic protons. Based on the analysis of similar structures and general

principles of NMR spectroscopy, the following chemical shifts and coupling patterns are

anticipated:

Table 2: Predicted ¹H NMR Spectral Data for (4-Bromobutyl)benzene
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic (C₆H₅) 7.10 - 7.35 Multiplet -

Benzylic (-CH₂-Ph) ~2.65 Triplet ~7.5

Methylene (-CH₂-CH₂-

Ph)
~1.85 Quintet ~7.5

Methylene (-CH₂-CH₂-

Br)
~1.95 Quintet ~7.0

Methylene (-CH₂-Br) ~3.40 Triplet ~6.7

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

predicted chemical shifts for (4-Bromobutyl)benzene are detailed below.

Table 3: Predicted ¹³C NMR Spectral Data for (4-Bromobutyl)benzene

Carbon Chemical Shift (δ, ppm)

C1 (ipso-aromatic) ~141

C2, C6 (ortho-aromatic) ~128.5

C3, C5 (meta-aromatic) ~128.3

C4 (para-aromatic) ~126

Benzylic (-CH₂-Ph) ~35

Methylene (-CH₂-CH₂-Ph) ~31

Methylene (-CH₂-CH₂-Br) ~33

Methylene (-CH₂-Br) ~33.5

Infrared (IR) Spectroscopy
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The IR spectrum of (4-Bromobutyl)benzene will exhibit characteristic absorption bands

corresponding to the vibrations of its functional groups.

Table 4: Characteristic IR Absorption Bands for (4-Bromobutyl)benzene

Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C=C stretch (aromatic) 1600 - 1450 Medium-Weak

C-H bend (out-of-plane,

aromatic)
900 - 675 Strong

C-Br stretch 600 - 500 Medium-Strong

Synthesis of (4-Bromobutyl)benzene
(4-Bromobutyl)benzene can be synthesized through several routes. Two common and effective

methods are detailed below.

Synthesis from 4-Phenylbutan-1-ol
This method involves the bromination of 4-phenylbutan-1-ol, a commercially available starting

material.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 4-phenylbutan-1-ol (1 equivalent) in a suitable anhydrous solvent such

as dichloromethane or diethyl ether.

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃)

(0.4 equivalents) dropwise to the stirred solution.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer
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Chromatography (TLC).

Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. Separate the

organic layer using a separatory funnel.

Purification: Wash the organic layer successively with saturated sodium bicarbonate

(NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄) and filter.

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Final Purification: Purify the crude product by column chromatography on silica gel, eluting

with hexane, to obtain pure (4-Bromobutyl)benzene.

Synthesis via Friedel-Crafts Acylation of Benzene
This multi-step synthesis begins with the Friedel-Crafts acylation of benzene with 4-

bromobutyryl chloride, followed by reduction of the resulting ketone.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping

funnel, and a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in

an excess of dry benzene at 0-5 °C.

Reagent Addition: Add 4-bromobutyryl chloride (1 equivalent) dropwise to the stirred

suspension while maintaining the temperature below 10 °C.

Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours, or

until the reaction is complete as monitored by TLC.

Work-up: Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

Separate the organic layer.
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Purification: Wash the organic layer with water, dilute sodium bicarbonate solution, and

finally with brine. Dry the benzene solution over anhydrous calcium chloride.

Isolation: Remove the benzene by distillation to obtain crude 4-bromo-1-phenylbutan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of 4-bromo-1-phenylbutan-1-one is then reduced to a methylene group.

Clemmensen Reduction: Reflux the ketone with amalgamated zinc and concentrated

hydrochloric acid.[4]

Wolff-Kishner Reduction: Heat the ketone with hydrazine hydrate and a strong base like

potassium hydroxide in a high-boiling solvent such as diethylene glycol.[5]

Step 3: Final Purification

Following the reduction, the product is isolated by extraction and purified by distillation under

reduced pressure or column chromatography.

Synthesis Workflow Diagram

Synthesis from 4-Phenylbutan-1-ol

Synthesis via Friedel-Crafts Acylation

4-Phenylbutan-1-ol Bromination
 PBr₃ 

(4-Bromobutyl)benzene

Benzene
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Click to download full resolution via product page

Caption: Common synthetic routes to (4-Bromobutyl)benzene.

Reactivity and Applications
The dual reactivity of (4-Bromobutyl)benzene makes it a valuable intermediate in organic

synthesis.

Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for facile

nucleophilic substitution reactions. This is commonly exploited to introduce the 4-phenylbutyl

moiety into various molecules by reaction with nucleophiles such as amines, alkoxides,

thiolates, and carbanions.

Grignard Reagent Formation: (4-Bromobutyl)benzene can be converted to the corresponding

Grignard reagent, 4-phenylbutylmagnesium bromide, by reaction with magnesium metal.

This organometallic reagent is a powerful nucleophile used to form new carbon-carbon

bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Cross-Coupling Reactions: The aryl bromide can participate in various palladium-catalyzed

cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more

complex aromatic structures.

Experimental Protocol: Grignard Reagent Formation

Reaction Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 equivalents) to the flask.

Initiation: Add a small crystal of iodine and a small amount of anhydrous diethyl ether or THF

to cover the magnesium. Add a small portion of a solution of (4-Bromobutyl)benzene (1

equivalent) in the anhydrous ether/THF to initiate the reaction. Gentle heating may be

required.

Reagent Addition: Once the reaction has started (indicated by the disappearance of the

iodine color and gentle refluxing), add the remaining (4-Bromobutyl)benzene solution

dropwise at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes

to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution can

be used directly in subsequent reactions.

Logical Relationship of Reactivity
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Caption: Key reaction pathways of (4-Bromobutyl)benzene.

Safety and Handling
(4-Bromobutyl)benzene is an irritant and should be handled with appropriate safety

precautions.

Hazards: Irritating to the eyes, respiratory system, and skin.[1] Harmful if swallowed or in

contact with skin.[1]
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and

eye/face protection.

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapor

and contact with skin and eyes.

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice.[1] If skin contact occurs, wash with soap and water.

Conclusion
(4-Bromobutyl)benzene is a fundamental building block in organic synthesis, offering multiple

avenues for molecular elaboration. Its well-defined properties and predictable reactivity make it

a reliable intermediate for researchers in drug development and materials science. This guide

provides a comprehensive technical overview to support its effective and safe utilization in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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